molecular formula C7H9N3 B3332271 3-(Hydrazinylidenemethyl)aniline CAS No. 88237-24-5

3-(Hydrazinylidenemethyl)aniline

Cat. No.: B3332271
CAS No.: 88237-24-5
M. Wt: 135.17 g/mol
InChI Key: UDJMNKIDQBTZLW-UHFFFAOYSA-N
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Description

3-(Hydrazinylidenemethyl)aniline is a chemical compound with the molecular formula C7H9N3 and a molecular weight of 135.17 g/mol. This compound has garnered significant interest in various fields of research, particularly in the pharmaceutical and chemical industries. It is known for its unique structure, which includes a hydrazinylidene group attached to a methyl aniline moiety.

Preparation Methods

The synthesis of 3-(Hydrazinylidenemethyl)aniline can be achieved through several methods. One common approach involves the reaction of aniline with hydrazine derivatives under specific conditions. The reaction typically requires a catalyst and is carried out at elevated temperatures to ensure complete conversion . Industrial production methods may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity .

Chemical Reactions Analysis

3-(Hydrazinylidenemethyl)aniline undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxidized products.

    Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.

    Substitution: The compound can participate in substitution reactions, where functional groups on the aniline ring are replaced by other groups.

Scientific Research Applications

3-(Hydrazinylidenemethyl)aniline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent in the treatment of various diseases.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-(Hydrazinylidenemethyl)aniline involves its interaction with specific molecular targets and pathways. The hydrazinylidene group is known to form stable complexes with metal ions, which can influence various biochemical processes. Additionally, the compound’s ability to undergo oxidation and reduction reactions allows it to modulate redox-sensitive pathways in cells .

Comparison with Similar Compounds

3-(Hydrazinylidenemethyl)aniline can be compared with other similar compounds, such as:

    Aniline: A simpler aromatic amine with a wide range of applications in the chemical industry.

    Hydrazine: A compound with a similar hydrazinylidene group, known for its use in rocket propellants and as a reducing agent.

    Substituted Anilines: Compounds with various substituents on the aniline ring, each with unique chemical and biological properties.

Properties

IUPAC Name

3-methanehydrazonoylaniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3/c8-7-3-1-2-6(4-7)5-10-9/h1-5H,8-9H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UDJMNKIDQBTZLW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)N)C=NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H9N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90829505
Record name 3-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

88237-24-5
Record name 3-(Hydrazinylidenemethyl)aniline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90829505
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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